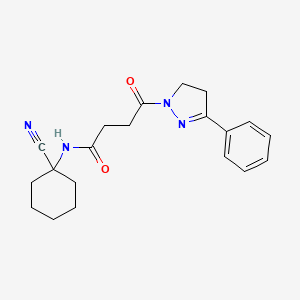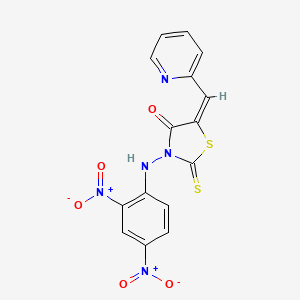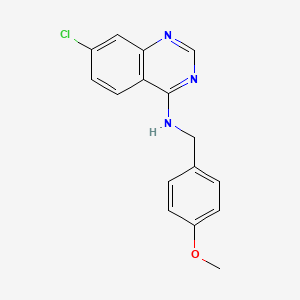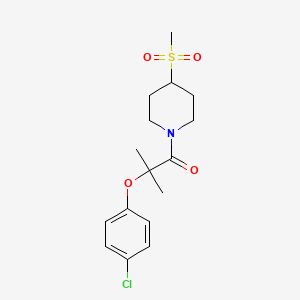
N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neuronal activity.
Biochemical and Physiological Effects
The increase in GABA levels resulting from N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide administration can have a number of biochemical and physiological effects. These include the suppression of neuronal excitability, the reduction of seizure activity, and the modulation of reward pathways in the brain. Additionally, N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide has been shown to increase the expression of the GABA receptor subtype GABA(B) in the hippocampus, which may contribute to its anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide for lab experiments is its high potency and selectivity for GABA transaminase inhibition. This allows for precise modulation of GABA levels in the brain, which can be useful for studying the effects of GABAergic neurotransmission on behavior and physiology. However, one limitation of N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide. One area of interest is its potential as a treatment for substance abuse disorders, particularly in combination with other pharmacotherapies. Additionally, further studies are needed to explore the anxiolytic effects of N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide and its potential as a treatment for anxiety disorders. Finally, investigations into the long-term effects of N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide on neuronal function and behavior are warranted.
Synthesemethoden
The synthesis of N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide involves the reaction of 1-cyanocyclohexane with 2,3-dihydro-1H-pyrazole in the presence of a base catalyst to form the intermediate 1-cyanocyclohexyl-3,4-dihydropyrazole. This intermediate is then reacted with 4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanoic acid in the presence of a coupling agent to form N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide has been the subject of numerous scientific studies exploring its potential therapeutic applications. In preclinical studies, N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide has been shown to be effective in reducing seizures in animal models of epilepsy. Additionally, this compound has been found to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance abuse disorders. N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide has also been studied for its potential anxiolytic effects.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c21-15-20(12-5-2-6-13-20)22-18(25)9-10-19(26)24-14-11-17(23-24)16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHZKBLTIDOYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CCC(=O)N2CCC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2580278.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2580279.png)



![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-morpholin-4-ylbenzamide](/img/structure/B2580285.png)
![2-Amino-6-(2-fluorobenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2580286.png)

![N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2580290.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580291.png)

![1-[3-(Ethylamino)-3-oxopropyl]-4-fluorosulfonyloxybenzene](/img/structure/B2580295.png)
![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide](/img/structure/B2580296.png)
